molecular formula C5H6O2 B190580 alpha-Angelica lactone CAS No. 591-12-8

alpha-Angelica lactone

Cat. No.: B190580
CAS No.: 591-12-8
M. Wt: 98.1 g/mol
InChI Key: QOTQFLOTGBBMEX-UHFFFAOYSA-N
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Description

Alpha-Angelica lactone, also known as 4-Hydroxy-3-pentenoic acid gamma-lactone or 5-Methyl-2(3H)-furanone, is a naturally occurring cyclic lactone. It is found in various plants and is known for its sweet, herbal aroma with a hint of tobacco. The compound has a molecular formula of C5H6O2 and a molecular weight of 98.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Angelica lactone can be synthesized from bio-based levulinic acid. The process involves the ring-closure of levulinic acid to form this compound. This reaction can be catalyzed by acids and typically occurs under mild conditions .

Industrial Production Methods: In an industrial setting, this compound is produced by the acid-catalyzed dehydration of levulinic acid. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation to obtain a mixture of alpha- and beta-angelica lactones .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Alpha-Angelica lactone is similar to other lactones such as gamma-valerolactone and methyl levulinate. it is unique due to its specific aroma and its ability to undergo a wide range of chemical reactions . Other similar compounds include:

This compound stands out due to its versatility in chemical reactions and its applications in various fields, from chemistry to medicine.

Properties

IUPAC Name

5-methyl-3H-furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTQFLOTGBBMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047693
Record name alpha-Angelica lactone
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591-12-8
Record name α-Angelica lactone
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Record name alpha-Angelica lactone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylfuran-2(3H)-one
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Record name 2(3H)-Furanone, 5-methyl-
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Record name alpha-Angelica lactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
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Record name 4-HYDROXY-3-PENTENOIC ACID.GAMMA.-LACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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